N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Chemical Classification and Structural Taxonomy
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich bicyclic heterocycles. Its structure comprises:
- A pyrazolo[1,5-a]pyrimidine core featuring fused pyrazole and pyrimidine rings.
- Substituents :
- A 3,4-dichlorophenyl group at position 7.
- Methyl and phenyl groups at positions 5 and 3, respectively.
This compound shares structural homology with pharmacologically active pyrazolo[1,5-a]pyrimidines, such as zaleplon (a sedative) and ocinaplon (an anxiolytic agent). The dichlorophenyl moiety enhances electron-withdrawing properties, potentially influencing binding affinity to biological targets.
Table 1: Structural Comparison with Analogous Compounds
The trifluoromethyl and dichlorophenyl groups in related compounds (e.g., PubChem CID 2765971) demonstrate how halogenation modulates physicochemical properties like lipophilicity and metabolic stability.
Historical Context in Heterocyclic Compound Research
Pyrazolo[1,5-a]pyrimidines emerged as a scaffold of interest in the late 20th century, driven by their versatility in drug discovery. Key milestones include:
- 1980s–1990s : Initial synthesis methods focused on cyclocondensation of aminopyrazoles with 1,3-diketones or enaminonitriles.
- 2000s : Structural diversification led to compounds like indiplon (non-benzodiazepine sedative), highlighting the scaffold’s CNS applicability.
- 2010s–Present : Advances in combinatorial chemistry enabled rapid synthesis of derivatives, such as 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (PubChem CID 3614066), for kinase inhibition studies.
The query compound’s design likely originated from structure-activity relationship (SAR) studies optimizing substituents at positions 3, 5, and 7. For example, replacing the morpholine group in CID 3614066 with a dichlorophenylamine moiety may enhance selectivity for tyrosine kinases implicated in oncology.
Table 2: Evolution of Pyrazolo[1,5-a]Pyrimidine Applications
Recent synthetic innovations, such as hydrazinolysis of chlorinated intermediates, have facilitated the incorporation of diverse amine groups at position 7, enabling precise tuning of electronic and steric properties.
Properties
Molecular Formula |
C19H14Cl2N4 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H14Cl2N4/c1-12-9-18(24-14-7-8-16(20)17(21)10-14)25-19(23-12)15(11-22-25)13-5-3-2-4-6-13/h2-11,24H,1H3 |
InChI Key |
JRYXPXKAGSJDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Heating 3 with 3,4-dichloroaniline in dimethyl sulfoxide (DMSO) at 120°C for 24 hours achieves substitution, albeit with moderate yields (45–55%) due to steric hindrance from the 3-phenyl group.
Buchwald-Hartwig Amination
Using palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 100°C improves yields to 70–75%. This method tolerates electron-withdrawing groups on the aniline, enhancing compatibility with 3,4-dichloro substitution.
Comparative Efficiency
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| SNAr | DMSO, 120°C, 24h | 45–55 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 70–75 |
Final Compound Characterization
The target compound is validated via spectroscopic and crystallographic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.43 (m, 8H, aromatic-H), 2.52 (s, 3H, CH₃).
-
X-ray Diffraction : Triclinic crystal system (space group P-1) with unit cell parameters a = 10.979(2) Å, b = 11.339(2) Å, c = 11.646(2) Å.
Synthetic Challenges and Mitigation
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, in cancer treatment. For instance, compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines. In vitro evaluations indicated enhanced antiproliferative properties when these compounds were tested against colorectal cancer (HT-29) and other neoplastic cell lines. The mechanism of action appears to involve the inhibition of kinase pathways critical for cancer cell proliferation .
Antitubercular Activity
Another significant application of pyrazolo[1,5-a]pyrimidines is in the treatment of tuberculosis. High-throughput screening identified analogues of this compound as potential leads against Mycobacterium tuberculosis. These compounds exhibited low cytotoxicity while maintaining effective activity within macrophages. Notably, the mechanisms by which these compounds exert their effects differ from traditional antitubercular agents, suggesting unique targets for therapeutic intervention .
Antibacterial Properties
The antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been documented in various studies. Compounds similar to this compound demonstrated significant activity against a range of pathogenic bacteria. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the pyrazolo scaffold can enhance antibacterial potency and selectivity .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of Pyrazolo Framework : The initial step often involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole core.
- Substitution Reactions : Subsequent steps may involve electrophilic aromatic substitution to introduce the dichlorophenyl group at the desired position.
- Final Modifications : Additional functional groups can be introduced through further reactions to optimize biological activity and solubility.
These synthetic routes are crucial for developing analogues with improved pharmacological profiles and understanding their structure-function relationships .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Positioning of Substituents : Variations in substituent positions on the pyrazole ring significantly influence anticancer and antibacterial activities.
- Electronic Effects : The introduction of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.
A comprehensive SAR analysis has led to the identification of optimal structural features that enhance therapeutic efficacy while minimizing toxicity .
Case Studies
- Cytotoxicity Assessment : A study evaluated a series of pyrazolo derivatives against multiple cancer cell lines. Results indicated that modifications on the phenyl ring significantly affected cytotoxicity levels.
- Antituberculosis Screening : A focused library derived from this compound was subjected to screening against M. tuberculosis, revealing several potent candidates with novel mechanisms of action.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity . This inhibition can lead to various biological effects, including the modulation of cell signaling pathways and the suppression of disease-related processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Advantages of the Main Compound
- The 3,4-dichlorophenyl group may improve metabolic stability and target affinity compared to mono-chloro analogs (e.g., ) or non-halogenated derivatives ().
- The methyl group at position 5 balances steric bulk and hydrophobicity, a feature shared with potent anti-mycobacterial compounds (e.g., compound 47, ) .
Biological Activity
N-(3,4-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the compound's biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
1.1 Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| MCF7 (Breast) | 0.01 | Highly potent against breast cancer cells. |
| NCI-H460 (Lung) | 0.03 | Effective inhibition of lung cancer cell growth. |
| SF-268 (Glioblastoma) | 31.5 | Moderate activity against glioblastoma cells. |
The low IC50 values in the MCF7 and NCI-H460 cell lines indicate that this compound is a promising candidate for further development as an anticancer agent .
The anticancer activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer progression. It has been observed to affect the expression levels of proteins associated with cell proliferation and apoptosis pathways. Specifically, it downregulates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in tumorigenesis .
2. Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its pharmacological profile. The presence of the dichlorophenyl group is particularly significant for its biological activity, as studies have shown that halogenated compounds often exhibit improved potency and selectivity .
3.1 Combination Therapy
A study explored the effects of this compound in combination with Doxorubicin on MCF10A and MCF7 cells. The findings indicated that while maintaining significant toxicity towards MCF7 cells, the compound reduced toxicity towards normal MCF10A cells when used in combination with Doxorubicin . This suggests a potential for developing combination therapies that maximize efficacy while minimizing side effects.
3.2 In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary data indicate that the compound effectively reduces tumor size in animal models without significant adverse effects, supporting its further investigation as a therapeutic agent .
4. Conclusion
This compound demonstrates substantial promise as an anticancer agent through its potent cytotoxicity against various cancer cell lines and its ability to inhibit critical enzymes involved in tumor progression. Ongoing research into its structure–activity relationships and combination therapies will be crucial for advancing this compound toward clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
